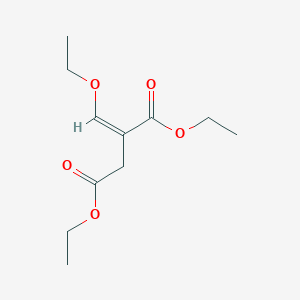
Diethyl 2-(ethoxymethylene)succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(ethoxymethylene)succinate is an organic compound with the molecular formula C11H18O5. It is a diethyl ester derivative of succinic acid, where the ethoxymethylene group is attached to the succinate backbone. This compound is known for its versatility in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-(ethoxymethylene)succinate is typically synthesized through the condensation reaction of diethyl malonate with triethyl orthoformate. The reaction involves the removal of ethanol to form the ethoxymethylene intermediate, which subsequently undergoes further condensation to yield the final product . The reaction conditions generally include heating the mixture at temperatures ranging from 102-155°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically subjected to distillation to remove by-products and unreacted starting materials, resulting in a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(ethoxymethylene)succinate undergoes various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with amines to form imines and enamines.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form diethyl succinate.
Common Reagents and Conditions
Condensation Reactions: Typically involve amines and require mild heating.
Hydrolysis: Requires either acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Reduction: Often employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Condensation: Imines, enamines.
Hydrolysis: Succinic acid derivatives.
Reduction: Diethyl succinate.
Aplicaciones Científicas De Investigación
Diethyl 2-(ethoxymethylene)succinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl 2-(ethoxymethylene)succinate involves its role as a metabolic intermediate. It participates in the tricarboxylic acid (TCA) cycle, where it is converted to succinate, a key component of oxidative phosphorylation . Additionally, it modulates cellular processes by reducing mitochondrial fission and ROS production, thereby influencing cellular metabolism and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: Another diethyl ester of malonic acid, used in the synthesis of barbiturates and other pharmaceuticals.
Diethyl ethoxymethylenemalonate: Similar in structure but with a different functional group, used in the synthesis of various heterocyclic compounds.
Uniqueness
Diethyl 2-(ethoxymethylene)succinate is unique due to its specific ethoxymethylene group, which imparts distinct reactivity and versatility in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C11H18O5 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
diethyl (2Z)-2-(ethoxymethylidene)butanedioate |
InChI |
InChI=1S/C11H18O5/c1-4-14-8-9(11(13)16-6-3)7-10(12)15-5-2/h8H,4-7H2,1-3H3/b9-8- |
Clave InChI |
ZAWRKUUXDJJWGT-HJWRWDBZSA-N |
SMILES isomérico |
CCO/C=C(/CC(=O)OCC)\C(=O)OCC |
SMILES canónico |
CCOC=C(CC(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


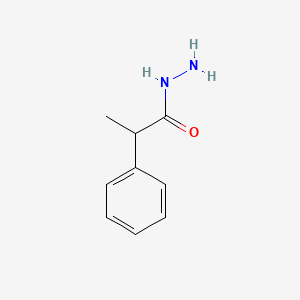

![6-(Bromomethyl)-2-oxaspiro[3.3]heptane](/img/structure/B12283721.png)
![Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate](/img/structure/B12283731.png)
![3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B12283739.png)
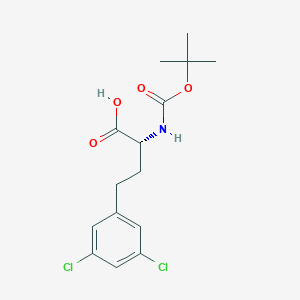


![1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt](/img/structure/B12283768.png)

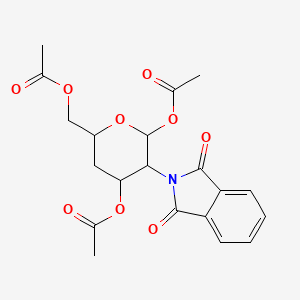

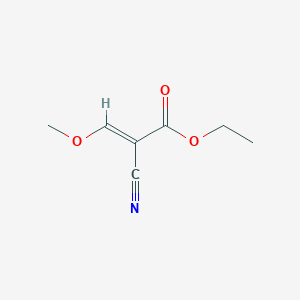
![(1S,4R,6S)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B12283801.png)
